

Spectroscopic Data of 2-(4-Formylphenoxy)acetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetamide

CAS No.: 135857-20-4

Cat. No.: B142961

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-(4-Formylphenoxy)acetamide**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(4-Formylphenoxy)acetamide**. It is important to note that while mass spectrometry data for the parent compound is available, the detailed NMR and IR peak assignments are based on closely related N-substituted analogs and predictive chemical shift knowledge due to the limited availability of fully assigned spectra for the unsubstituted compound in the public domain. The data for these analogs, found in the supplementary information of a Royal Society of Chemistry publication, provides a reliable reference for the expected spectral features.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Solvent: CDCl_3



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Table 3: IR Spectroscopic Data



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Table 4: Mass Spectrometry Data



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Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized based on standard laboratory practices and information from the characterization of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Jeol ECX spectropin instrument, operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.

Sample Preparation: Approximately 5-10 mg of **2-(4-Formylphenoxy)acetamide** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Perkin-Elmer FT-IR spectrophotometer or equivalent.

Sample Preparation (Thin Film Method):

- A small amount of the solid sample is dissolved in a volatile solvent like chloroform.
- A drop of the solution is applied to a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Jeol-Accu TOF JMS-T100LC for high-resolution mass spectrometry (ESI-MS) or a gas chromatograph coupled to a mass spectrometer (GC-MS) like those using the NIST Mass Spectrometry Data Center for electron ionization (EI).

Sample Preparation (for GC-MS): The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

- A small volume (typically 1 μL) of the sample solution is injected into the gas chromatograph.
- The compound is separated from the solvent and any impurities on a capillary column.
- The eluted compound enters the mass spectrometer, where it is ionized by an electron beam (typically at 70 eV).
- The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-(4-Formylphenoxy)acetamide**.



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Caption: Workflow for the spectroscopic analysis of **2-(4-Formylphenoxy)acetamide**.

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